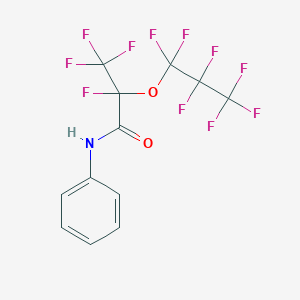![molecular formula C14H7N3O3 B11693873 2-{[5-(2-Nitrophenyl)furan-2-yl]methylidene}propanedinitrile](/img/structure/B11693873.png)
2-{[5-(2-Nitrophenyl)furan-2-yl]methylidene}propanedinitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[5-(2-Nitrophenyl)furan-2-yl]methylidene}propanedinitrile is a complex organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of a furan ring substituted with a 2-nitrophenyl group and a propanedinitrile moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(2-Nitrophenyl)furan-2-yl]methylidene}propanedinitrile typically involves the condensation of 5-(2-nitrophenyl)furfural with malononitrile. The reaction is carried out in the presence of a base, such as piperidine, under reflux conditions. The reaction proceeds via the formation of a Knoevenagel condensation product, which is then isolated and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis. Additionally, the purification process can be streamlined by employing advanced chromatographic techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-{[5-(2-Nitrophenyl)furan-2-yl]methylidene}propanedinitrile undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The furan ring can be hydrogenated to form a tetrahydrofuran derivative.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: 2-{[5-(2-Aminophenyl)furan-2-yl]methylidene}propanedinitrile.
Reduction: 2-{[5-(2-Nitrophenyl)tetrahydrofuran-2-yl]methylidene}propanedinitrile.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: As a probe for studying enzyme-catalyzed reactions involving furan derivatives.
Medicine: As a potential antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Industry: As a precursor for the synthesis of advanced materials with unique electronic and optical properties.
Mécanisme D'action
The mechanism of action of 2-{[5-(2-Nitrophenyl)furan-2-yl]methylidene}propanedinitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can covalently modify proteins and nucleic acids. The furan ring can participate in π-π stacking interactions with aromatic residues in proteins, enhancing its binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(2-Nitrophenyl)furfural: A precursor in the synthesis of 2-{[5-(2-Nitrophenyl)furan-2-yl]methylidene}propanedinitrile.
2-{[5-(2-Nitrophenyl)furan-2-yl]methyleneamino}benzoic acid: A structurally related compound with similar biological activities.
Uniqueness
This compound is unique due to its combination of a furan ring, a nitrophenyl group, and a propanedinitrile moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Propriétés
Formule moléculaire |
C14H7N3O3 |
|---|---|
Poids moléculaire |
265.22 g/mol |
Nom IUPAC |
2-[[5-(2-nitrophenyl)furan-2-yl]methylidene]propanedinitrile |
InChI |
InChI=1S/C14H7N3O3/c15-8-10(9-16)7-11-5-6-14(20-11)12-3-1-2-4-13(12)17(18)19/h1-7H |
Clé InChI |
IFNFHCVZEGGOFO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C2=CC=C(O2)C=C(C#N)C#N)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(E)-(4-bromophenyl)methylidene]-4-iodo-1-methyl-1H-pyrazole-3-carbohydrazide](/img/structure/B11693795.png)
![N'-[(E)-(2-methoxyphenyl)methylidene]-2-methylquinoline-4-carbohydrazide](/img/structure/B11693798.png)
![(5Z)-3-(3-Fluorophenyl)-5-{[5-(4-nitrophenyl)furan-2-YL]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11693810.png)
![N'-{(E)-[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetohydrazide](/img/structure/B11693815.png)
![N-[2-(5-bromonaphthalen-1-yl)-1,3-benzoxazol-5-yl]-4-propoxybenzamide](/img/structure/B11693819.png)

acetic acid](/img/structure/B11693841.png)
![N'-[4-(dimethylamino)benzylidene]-2-thiophenecarbohydrazide](/img/structure/B11693847.png)
![17-(2-Methyl-5-nitrophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B11693854.png)
![N'-[(E)-(4-ethoxyphenyl)methylidene]-2-(5-hydroxy-1H-pyrazol-3-yl)acetohydrazide](/img/structure/B11693859.png)
![1-(4-Amino-1,2,5-oxadiazol-3-YL)-N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-5-[(diethylamino)methyl]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11693872.png)
![5-amino-3-{(Z)-2-[2-(benzyloxy)-5-bromophenyl]-1-cyanoethenyl}-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B11693884.png)
![3-chloro-N'-{(E)-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]methylidene}benzohydrazide](/img/structure/B11693891.png)

